2-tert-Butyl-6-chloro-4-methylphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-chloro-4-methylphenol typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-chloro-4-methylphenol undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly with nucleophiles, due to the presence of the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like ytterbium (II)-benzophenone dianion complex can be used for oxidation reactions.
Substitution: Common nucleophiles and basic conditions are typically employed for substitution reactions.
Major Products
Oxidation Products: Quinone methides are major products formed during oxidation.
Substitution Products: Various substituted benzotriazole derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
2-tert-Butyl-6-chloro-4-methylphenol has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-tert-Butyl-6-chloro-4-methylphenol involves its ability to absorb UV radiation, thereby preventing the degradation of materials exposed to sunlight. The benzotriazole moiety in the compound absorbs UV light and dissipates the energy as heat, protecting the underlying material .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another benzotriazole-based UV absorber with similar applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
Uniqueness
2-tert-Butyl-6-chloro-4-methylphenol is unique due to its specific absorption wavelength and its effectiveness in photostabilization, making it a preferred choice in industries requiring UV protection .
Properties
CAS No. |
13395-07-8 |
---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-tert-butyl-6-chloro-4-methylphenol |
InChI |
InChI=1S/C11H15ClO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3 |
InChI Key |
VPEGIVDIIYIRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)C(C)(C)C |
Origin of Product |
United States |
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